molecular formula C11H11ClN2O2S B2400920 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide CAS No. 2411255-47-3

2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide

Cat. No. B2400920
CAS RN: 2411255-47-3
M. Wt: 270.73
InChI Key: UDXFJHXJSVNSAZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDMBA and has a molecular formula of C12H11ClN2O2S.

Mechanism Of Action

The mechanism of action of 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide is not yet fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and repair.
Biochemical and Physiological Effects:
2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Furthermore, it has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide in lab experiments is its high potency and specificity towards cancer cells and microorganisms. However, one of the limitations is its low solubility in water, which can hinder its use in certain experiments.

Future Directions

There are several future directions for the research on 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide. One of the most promising directions is the development of novel derivatives of this compound with enhanced potency and selectivity towards cancer cells and microorganisms. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields of scientific research. Finally, the use of 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide in combination with other anticancer drugs and antibiotics needs to be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide involves the reaction between 3,5-dimethyl-2-mercaptobenzothiazole and chloroacetyl chloride in the presence of a base. The product is then purified using column chromatography. This method has been reported in various research studies and has been found to be an efficient way to synthesize 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide.

Scientific Research Applications

2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has also been found to possess antimicrobial activity against various strains of bacteria and fungi.

properties

IUPAC Name

2-chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-6-3-8-9(17-11(16)14(8)2)4-7(6)13-10(15)5-12/h3-4H,5H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXFJHXJSVNSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CCl)SC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide

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